molecular formula C6H3ClFNO4S B1439480 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride CAS No. 1193390-56-5

3-Fluoro-2-nitrobenzene-1-sulfonyl chloride

Cat. No. B1439480
CAS RN: 1193390-56-5
M. Wt: 239.61 g/mol
InChI Key: DKFATVSJDGJDQW-UHFFFAOYSA-N
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Description

3-Fluoro-2-nitrobenzene-1-sulfonyl chloride is a fluorinated arylsulfonyl chloride .


Molecular Structure Analysis

The InChI code for 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride is 1S/C6H3ClFNO4S/c7-14(12,13)5-3-1-2-4(8)6(5)9(10)11/h1-3H . Unfortunately, a detailed molecular structure analysis is not available in the search results.


Physical And Chemical Properties Analysis

3-Fluoro-2-nitrobenzene-1-sulfonyl chloride is a powder with a molecular weight of 239.61 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Antimicrobial Activity

A paper focused on the synthesis of sulfonamides and carbamates from 3-fluoro-4-morpholinoaniline, a derivative of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride, explored their antimicrobial activity. The synthesized compounds exhibited potent antimicrobial effects, particularly against certain bacterial strains and fungi, highlighting the compound's potential in developing new antimicrobial agents (Janakiramudu et al., 2017).

Role in Pharmaceutical Development

The compound has been implicated in the development of new pharmaceuticals. A study on the solvolysis of arenesulfonyl chlorides, including variants similar to 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride, provided insights relevant to pharmaceutical synthesis processes, indicating its potential application in drug development (Ryu et al., 2008).

Green Synthesis Methods

Efforts have been made to develop green synthesis methods for compounds like 3-Nitrobenzenesulfonyl chloride, showcasing the importance of environmentally friendly approaches in the synthesis of related chemical intermediates (Chen Zhong-xiu, 2009).

Safety and Hazards

3-Fluoro-2-nitrobenzene-1-sulfonyl chloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Future Directions

3-Fluoro-2-nitrobenzene-1-sulfonyl chloride is commonly used in the pharmaceutical industry as a reagent for synthesizing various compounds . It is likely that its use in the synthesis of new pharmaceutical compounds will continue in the future.

properties

IUPAC Name

3-fluoro-2-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO4S/c7-14(12,13)5-3-1-2-4(8)6(5)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFATVSJDGJDQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)Cl)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601277375
Record name 3-Fluoro-2-nitrobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-nitrobenzene-1-sulfonyl chloride

CAS RN

1193390-56-5
Record name 3-Fluoro-2-nitrobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193390-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-nitrobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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